N'-(2-Chloro-6-methylphenyl)-N,N-dimethylmethanimidamide
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Overview
Description
N’-(2-Chloro-6-methylphenyl)-N,N-dimethylmethanimidamide is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a dimethylmethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloro-6-methylphenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 2-chloro-6-methylaniline with dimethylformamide dimethyl acetal under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 80-100°C to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Chloro-6-methylphenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxides and amines, respectively.
Scientific Research Applications
N’-(2-Chloro-6-methylphenyl)-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-Chloro-6-methylphenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide
- N-(2-Chloro-6-methylphenyl)-N’-(4-pyridinylmethyl)urea
Uniqueness
N’-(2-Chloro-6-methylphenyl)-N,N-dimethylmethanimidamide is unique due to its specific substitution pattern and the presence of the dimethylmethanimidamide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
32229-72-4 |
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Molecular Formula |
C10H13ClN2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
N'-(2-chloro-6-methylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H13ClN2/c1-8-5-4-6-9(11)10(8)12-7-13(2)3/h4-7H,1-3H3 |
InChI Key |
MWFSZKBZMKUUFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=CN(C)C |
Origin of Product |
United States |
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